molecular formula C14H13N3O4 B4713572 5-(FURAN-2-YL)-1-(2-METHOXYETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

5-(FURAN-2-YL)-1-(2-METHOXYETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4713572
M. Wt: 287.27 g/mol
InChI Key: IQVLTXFKNMXHML-UHFFFAOYSA-N
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Description

5-(FURAN-2-YL)-1-(2-METHOXYETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a furan ring fused with a pyrido[2,3-d]pyrimidine core

Future Directions

The future directions of research into pyrido[2,3-d]pyrimidines are promising. They have potential applications in various fields, including medicinal chemistry, where they could be used to design new selective, effective, and safe anticancer agents .

Mechanism of Action

Target of Action

The compound “5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of the pyrido[2,3-d]pyrimidine scaffold, which has been found to have a broad spectrum of activities . The primary targets of this compound include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the signaling pathways associated with these targets, leading to changes in cellular processes such as cell growth and proliferation .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interaction with a variety of targets. These pathways include the tyrosine kinase pathway , phosphatidylinositol-3 kinase pathway , mammalian target of rapamycin pathway , and others . The inhibition of these pathways can lead to downstream effects such as the suppression of cell growth and proliferation, and the induction of cell death .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its anticancer activities. By inhibiting the function of its targets, the compound disrupts the signaling pathways that regulate cell growth and proliferation, leading to the suppression of tumor growth .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are not fully understood. Related pyrido[2,3-d]pyrimidines have been studied extensively. They interact with a variety of enzymes and proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The nature of these interactions varies, but they often involve binding to the active site of the enzyme or protein, leading to inhibition or activation .

Cellular Effects

The cellular effects of 5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are also not well documented. Related compounds have been shown to influence cell function in a variety of ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to changes in cell growth, differentiation, and survival .

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, related compounds have been shown to inhibit the activity of various kinases, leading to changes in cell signaling pathways .

Temporal Effects in Laboratory Settings

Related compounds have been shown to have good stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have been shown to have dose-dependent effects . For example, they can have therapeutic effects at low doses and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been shown to interact with various enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with various transporters or binding proteins .

Subcellular Localization

Related compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(FURAN-2-YL)-1-(2-METHOXYETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a furan derivative and a pyrimidine precursor, the reaction can be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(FURAN-2-YL)-1-(2-METHOXYETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

5-(FURAN-2-YL)-1-(2-METHOXYETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent, given its ability to modulate specific biological pathways.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dicarboxylic acid: A simpler furan derivative with applications in polymer synthesis.

    Pyrido[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents, used in medicinal chemistry.

Uniqueness

5-(FURAN-2-YL)-1-(2-METHOXYETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its combination of a furan ring and a pyrido[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(furan-2-yl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-20-8-6-17-12-11(13(18)16-14(17)19)9(4-5-15-12)10-3-2-7-21-10/h2-5,7H,6,8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVLTXFKNMXHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(FURAN-2-YL)-1-(2-METHOXYETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
5-(FURAN-2-YL)-1-(2-METHOXYETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
5-(FURAN-2-YL)-1-(2-METHOXYETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
5-(FURAN-2-YL)-1-(2-METHOXYETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
5-(FURAN-2-YL)-1-(2-METHOXYETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
5-(FURAN-2-YL)-1-(2-METHOXYETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

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